molecular formula C10H11NO5 B6248191 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid CAS No. 2408965-15-9

8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid

Cat. No.: B6248191
CAS No.: 2408965-15-9
M. Wt: 225.2
InChI Key:
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Description

8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid is a complex organic compound featuring a pyrrolo[2,1-c][1,4]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid typically involves multi-step organic synthesis. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the formation of the oxazine ring can be achieved through cycloaddition reactions involving dienes and nitroso compounds . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

2408965-15-9

Molecular Formula

C10H11NO5

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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